N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1H-INDOLE-6-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1H-INDOLE-6-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a thiazole ring, a piperidine ring, and an indole moiety, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
The primary target of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1H-INDOLE-6-CARBOXAMIDE is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the biochemical pathway of inflammation. Normally, inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants, and damaged cells . By suppressing the COX enzymes, the compound can potentially reduce inflammation and its associated symptoms .
Result of Action
The result of the compound’s action is a potential reduction in inflammation. In a series of novel derivatives of the compound, some showed high IC50 values for COX-1 inhibition and demonstrated excellent COX-2 SI values . They even showed significant inhibition of albumin denaturation , which is a common feature of inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1H-INDOLE-6-CARBOXAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1H-INDOLE-6-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1H-INDOLE-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1H-INDOLE-6-CARBOXAMIDE is unique due to its combination of a thiazole ring, a piperidine ring, and an indole moiety. This structure provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-16(13-2-1-12-3-6-18-15(12)11-13)20-14-4-8-21(9-5-14)17-19-7-10-23-17/h1-3,6-7,10-11,14,18H,4-5,8-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOPSZXFFWSMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.